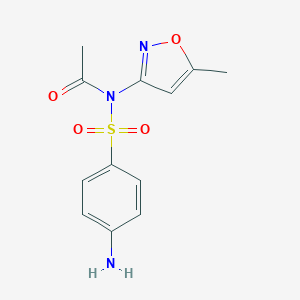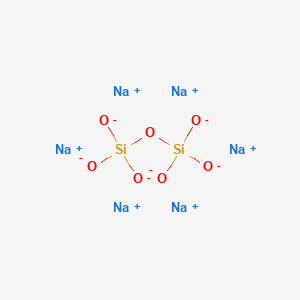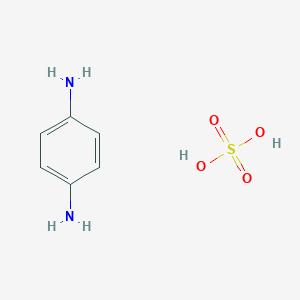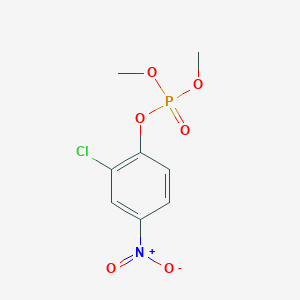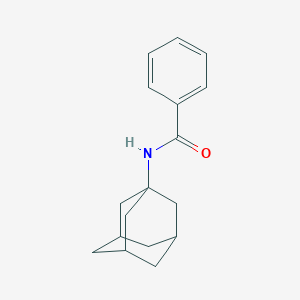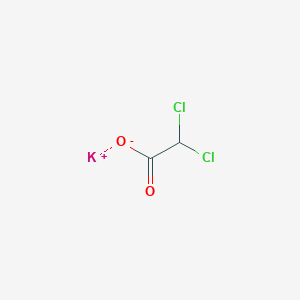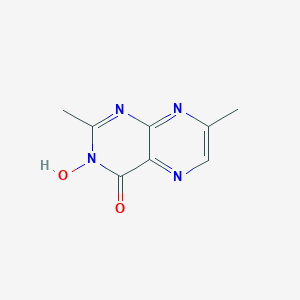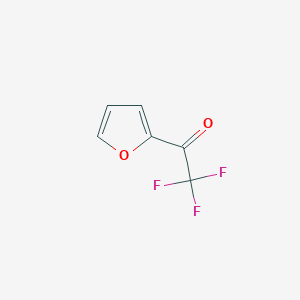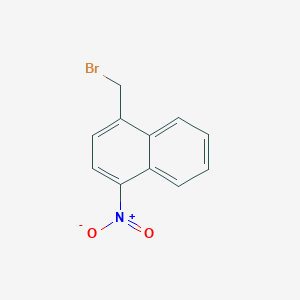
1-(Bromomethyl)-4-nitronaphthalene
Overview
Description
1-(Bromomethyl)-4-nitronaphthalene (BMN) is a heterocyclic organic compound that has become an important research tool for scientists in recent years. It has been used in a variety of scientific fields, including biochemistry, physiology, and pharmacology. BMN is a stable and versatile compound that can be used in a variety of laboratory experiments.
Scientific Research Applications
1. Pulmonary and Hepatic Toxicity Studies
1-(Bromomethyl)-4-nitronaphthalene, a derivative of 1-nitronaphthalene, has been studied for its toxicological impact, particularly in the context of diesel exhaust particulates. Research by Sauer et al. (1997) on 1-nitronaphthalene highlights its acute liver and lung toxicity in rodents, emphasizing its role in causing morphological changes in the lung and liver following exposure. These findings are significant in understanding the environmental and health implications of nitronaphthalenes, including this compound derivatives (Sauer et al., 1997).
2. Material in Battery Technology
The compound has also been investigated in the field of battery technology. Thirunakaran et al. (1996) explored 1-nitronaphthalene as a cathode material for magnesium reserve batteries. The study focused on optimizing its concentration in the mix for better performance, showcasing its potential application in energy storage technologies (Thirunakaran et al., 1996).
3. Atmospheric Chemistry and Environmental Impact
In environmental science, the photochemistry of nitronaphthalenes like 1-nitronaphthalene has been a topic of interest. For instance, Brigante et al. (2010) studied the photochemistry of 1-nitronaphthalene in atmospheric waters, highlighting its role as a potential source of singlet oxygen and radical species. This research provides insights into the environmental behavior and impact of nitronaphthalenes, which could extend to this compound (Brigante et al., 2010).
4. Organic Synthesis and Chemical Reactions
From an organic chemistry perspective, 1-nitronaphthalene, closely related to this compound, serves as an important intermediate in the synthesis of various compounds. Gong-an et al. (2009) reported a simple and efficient method for synthesizing 1-nitronaphthalene, highlighting its significance in the production of medicines, dyes, and other chemicals (Gong-an et al., 2009).
Safety and Hazards
properties
IUPAC Name |
1-(bromomethyl)-4-nitronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c12-7-8-5-6-11(13(14)15)10-4-2-1-3-9(8)10/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOQNSWOKVTGMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00508839 | |
| Record name | 1-(Bromomethyl)-4-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00508839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16855-41-7 | |
| Record name | 1-(Bromomethyl)-4-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00508839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





